Hydroxygenkwanin is a flavonoid compound derived from the plant Daphne genkwa. It has gained attention for its potential therapeutic properties, particularly in cancer treatment. Hydroxygenkwanin exhibits selective cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and osteosarcoma, indicating its promising role as an anticancer agent .
Hydroxygenkwanin exhibits several biological activities:
Hydroxygenkwanin can be synthesized through various methods, primarily involving extraction from Daphne genkwa. The isolation process typically includes:
Hydroxygenkwanin has several applications, particularly in the field of medicine:
Studies have shown that hydroxygenkwanin interacts with multiple biological targets:
Hydroxygenkwanin shares structural and functional characteristics with other flavonoids. Below is a comparison with similar compounds:
Compound Name | Source Plant | Biological Activity | Unique Features |
---|---|---|---|
Genkwanin | Daphne genkwa | Antitumor properties | Precursor to hydroxygenkwanin |
3-Methoxy Genkwanin | Daphne genkwa | Antioxidant and anti-inflammatory effects | Methylated derivative |
Luteolin | Various plants | Anti-inflammatory, anticancer | Broad spectrum activity |
Diosmetin | Various plants | Anticancer and neuroprotective properties | Inhibits specific metabolic pathways |
Hydroxygenkwanin's unique ability to specifically inhibit drug efflux mechanisms while enhancing the efficacy of existing chemotherapeutics distinguishes it from other flavonoids .
Hydroxygenkwanin, also known as 7-O-Methylluteolin or Luteolin 7-methyl ether, is a naturally occurring flavonoid compound with the molecular formula C₁₆H₁₂O₆ and molecular weight of 300.26 g/mol [2]. This bioactive compound has been identified and isolated from several plant species, with Daphne genkwa Siebold & Zuccarini representing the most extensively studied botanical source [3] [8].
Daphne genkwa Siebold & Zuccarini, belonging to the family Thymelaeaceae, serves as the primary natural reservoir for hydroxygenkwanin [3] [9]. The flower buds of this plant, known as Genkwa Flos in traditional medicine, contain hydroxygenkwanin as one of the main flavonoid constituents [3] [12]. Systematic phytochemical investigations have revealed that the flower buds of Daphne genkwa contain a complex mixture of bioactive compounds, including 12 flavones among a total of 54 isolated compounds [24]. Research has demonstrated that hydroxygenkwanin represents one of the major flavonoid components extracted from the chloroform fraction of Genkwa Flos, alongside other related compounds such as genkwanin and 3-methoxy genkwanin [3].
The distribution of Daphne genkwa spans across various regions, with the plant being mainly distributed among the provinces along both the Yangtze River and the Yellow River of China [24]. The species has also been documented in Taiwan, South Korea, and other parts of East Asia [10]. The plant typically grows to heights of up to 1.2 meters and demonstrates no specific soil or habitat preferences, though it performs optimally in sunny locations [13].
Beyond Daphne genkwa, hydroxygenkwanin has been detected in other plant species within the Thymelaeaceae family. The compound has been successfully isolated from the leaves of the Daphne genkwa plant, indicating its presence in multiple plant organs beyond the flower buds [8]. Additional botanical sources include Leonurus japonicus, where luteolin 7-methylether (hydroxygenkwanin) has been identified and studied for its biological properties [29] [30].
Plant Species | Plant Part | Family | Compound Concentration | Reference |
---|---|---|---|---|
Daphne genkwa | Flower buds | Thymelaeaceae | Major constituent | [3] [24] |
Daphne genkwa | Leaves | Thymelaeaceae | Present | [8] |
Leonurus japonicus | Aerial parts | Lamiaceae | Present | [29] [30] |
Wikstroemia ganpi | Aerial parts | Thymelaeaceae | Present | [34] [36] |
The chemical composition analysis of Daphne genkwa has revealed the presence of multiple flavonoid compounds, with hydroxygenkwanin being particularly abundant in the flower buds [23]. Ultrasound-assisted extraction studies have demonstrated optimal conditions for hydroxygenkwanin recovery, achieving maximum total flavonoid content of 5.41 mg/g under specific extraction parameters [23]. The compound appears as a yellow crystalline powder with distinct physical properties, including a melting point of 258-260°C and characteristic solubility patterns in various organic solvents [2].
The biosynthesis of hydroxygenkwanin follows the well-established flavonoid biosynthetic pathway, which represents one of the most extensively studied secondary metabolite pathways in plants [15]. Flavonoids are generated from phenylalanine through the phenylpropanoid pathway, while phenylalanine itself is synthesized via the shikimate pathway [15]. The biosynthetic formation of hydroxygenkwanin involves multiple enzymatic steps that modify the basic flavonoid skeleton through specific methylation reactions.
The initial steps of hydroxygenkwanin biosynthesis commence with the general phenylpropanoid pathway, where phenylalanine serves as the primary precursor [15]. Phenylalanine ammonia lyase catalyzes the first committed step by converting phenylalanine to trans-cinnamic acid [15]. Subsequently, cinnamic acid 4-hydroxylase, a cytochrome P450 monooxygenase, catalyzes the hydroxylation of trans-cinnamic acid to generate p-coumaric acid [15]. The third step involves 4-coumarate: CoA ligase, which catalyzes the formation of p-coumaroyl-CoA by adding a coenzyme A unit to p-coumaric acid [15].
The entry of p-coumaroyl-CoA into the specific flavonoid biosynthesis pathway marks the beginning of hydroxygenkwanin formation [15]. Chalcone synthase, the key and first rate-limiting enzyme in the flavonoid biosynthetic pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to generate naringenin chalcone [15]. Chalcone isomerase subsequently converts naringenin chalcone to naringenin, establishing the basic flavanone structure [15].
The formation of luteolin, the immediate precursor to hydroxygenkwanin, involves the action of flavone synthase enzymes [15]. Flavone synthase catalyzes the formation of a double bond between position C-2 and C-3 of ring C in flavanones, converting naringenin to apigenin and eriodictyol to luteolin [15]. Two classes of flavone synthase have been identified: FNSI, which are soluble 2-oxoglutarate- and Fe²⁺-dependent dioxygenases, and FNSII, which belong to the NADPH- and oxygen-dependent cytochrome P450 membrane-bound monooxygenases [15].
The final step in hydroxygenkwanin biosynthesis involves the methylation of luteolin at the 7-position hydroxyl group. This methylation reaction is catalyzed by specific O-methyltransferases that utilize S-Adenosyl-L-methionine as the methyl donor [32]. O-methyltransferases represent a large family of enzymes in plants, categorized into caffeic acid O-methyltransferases and caffeoyl-CoA O-methyltransferases based on their bivalent ion dependency and molecular mass [32].
Biosynthetic Step | Enzyme | Substrate | Product | Cofactor/Cosubstrate |
---|---|---|---|---|
1 | Phenylalanine ammonia lyase | Phenylalanine | trans-Cinnamic acid | - |
2 | Cinnamic acid 4-hydroxylase | trans-Cinnamic acid | p-Coumaric acid | NADPH, O₂ |
3 | 4-Coumarate: CoA ligase | p-Coumaric acid | p-Coumaroyl-CoA | ATP, CoA |
4 | Chalcone synthase | p-Coumaroyl-CoA + 3 Malonyl-CoA | Naringenin chalcone | - |
5 | Chalcone isomerase | Naringenin chalcone | Naringenin | - |
6 | Flavone synthase | Naringenin/Eriodictyol | Apigenin/Luteolin | NADPH, O₂ or 2-oxoglutarate, Fe²⁺ |
7 | O-methyltransferase | Luteolin | Hydroxygenkwanin | S-Adenosyl-L-methionine |
Research has demonstrated that flavonoid O-methyltransferases exhibit diverse regioselectivity and substrate specificity patterns [32]. The 7-O-methylation of luteolin represents a specific enzymatic reaction that enhances the chemical stability and biological properties of the resulting compound [32]. Studies on citrus O-methyltransferases have revealed that these enzymes can effectively catalyze the methylation of multiple hydroxyl positions on flavonoid substrates, including the 7-position [32].
The methylation of flavonoids serves multiple biological functions in plants, including enhanced chemical stability, improved transportability, and increased biological activity compared to unmethylated compounds [32]. The regioselective O-methylation of flavonoids contributes significantly to the structural diversity observed in plant secondary metabolites [35]. Evidence suggests that methylated flavonoids possess higher biological activity than their unmethylated counterparts, supporting the evolutionary advantage of this biosynthetic modification [32].
Gene expression studies have indicated that the biosynthetic pathway leading to hydroxygenkwanin formation is subject to complex regulatory mechanisms [26]. The expression levels of genes encoding flavonoid biosynthetic enzymes can be modulated by various environmental factors, developmental stages, and stress conditions [22]. Understanding these regulatory aspects provides insights into the natural production patterns of hydroxygenkwanin in plant systems.
Hydroxygenkwanin, as a specialized flavonoid metabolite, fulfills multiple ecological functions within its host organisms, contributing to plant survival, adaptation, and interaction with the surrounding environment [18] [19]. The compound serves as an integral component of the plant's chemical defense system while simultaneously participating in various physiological processes that enhance plant fitness and environmental resilience.
The primary ecological role of hydroxygenkwanin relates to its function as a defensive compound against biotic stressors, particularly herbivorous insects and plant pathogens [19]. Flavonoids, including hydroxygenkwanin, play crucial roles in protecting plants against plant-feeding insects and herbivores by altering plant palatability and reducing nutritive value [19]. Research has demonstrated that flavonoid compounds can influence calcium-dependent ATPase activity in skeletal muscle sarcoplasmic reticulum, leading to deterioration of muscle relaxation in herbivorous organisms [19]. This mechanism effectively deters herbivory and reduces predation pressure on host plants.
The antifungal and antibacterial properties of hydroxygenkwanin contribute significantly to plant pathogen resistance [19]. The compound exhibits antimicrobial activity through multiple mechanisms, including the inhibition of spore development and mycelium hyphal elongation in fungal pathogens [19]. The antibacterial activity operates through the inactivation of microbial adhesion proteins and cell envelope transport proteins [19]. Fat-soluble flavonoids like hydroxygenkwanin can disrupt microbial membranes, alter membrane fluidity, and disturb the respiratory chain in pathogenic microorganisms [19].
Hydroxygenkwanin serves as a potent antioxidant compound, providing protection against reactive oxygen species generated under various environmental stress conditions [18]. The compound demonstrates exceptional ability to scavenge multiple types of reactive oxygen species, including superoxide anion, singlet oxygen, hydrogen peroxide, and hydroxyl radicals [18]. This antioxidant capacity becomes particularly important during periods of high photosynthetically active radiation, UV radiation exposure, and oxidative stress conditions [18] [20].
The ecological significance of hydroxygenkwanin extends to its role in plant hormone signaling pathways, particularly in the modulation of auxin transport and metabolism [19] [20]. Flavonoids can regulate auxin efflux by interfering with membrane PIN/MDR glycoproteins and associated kinase signaling pathways [19]. This regulatory function influences plant growth patterns, root development, and overall morphological responses to environmental stimuli [20].
Ecological Function | Mechanism | Target Organisms/Processes | Biological Outcome |
---|---|---|---|
Herbivore deterrence | Palatability reduction, digestibility decrease | Insects, mammalian herbivores | Reduced herbivory pressure |
Antifungal defense | Spore inhibition, hyphal growth disruption | Fungal pathogens | Enhanced disease resistance |
Antibacterial protection | Membrane disruption, protein inactivation | Bacterial pathogens | Improved pathogen tolerance |
Antioxidant protection | ROS scavenging, oxidative stress mitigation | Cellular components | Stress tolerance enhancement |
Hormone regulation | Auxin transport modulation | Growth processes | Developmental control |
Environmental stress responses represent another critical ecological function of hydroxygenkwanin in host organisms [18] [22]. The compound accumulates preferentially under conditions of elevated carbon dioxide, high temperature, drought stress, and enhanced ultraviolet radiation [22]. This stress-responsive accumulation pattern indicates the compound's adaptive significance in climate change scenarios and environmental perturbations [22]. The concentration of hydroxygenkwanin and related flavonoids varies with seasonal and diurnal cycles, reflecting the dynamic nature of plant-environment interactions [22].
The compound contributes to plant adaptation through its involvement in symbiotic relationships with beneficial microorganisms [19]. Flavonoids can act as specific signaling molecules in symbiotic interactions with rhizosphere bacteria and mycorrhizal fungi [19]. These compounds are released preferentially at root tips and emerging root hair zones, facilitating the establishment of mutualistic relationships that enhance nutrient acquisition and stress tolerance [19].
Hydroxygenkwanin participates in allelopathic interactions, influencing the growth and development of neighboring plant species [21]. Secondary metabolites, including specialized flavonoids, can be released into the soil environment where they affect the germination, growth, and competitive ability of other plant species [21]. This allelopathic function contributes to plant community structure and species composition in natural ecosystems [21].
The photoprotective function of hydroxygenkwanin represents a fundamental ecological adaptation [18] [20]. The compound absorbs harmful ultraviolet radiation while simultaneously managing the excessive energy from high-intensity visible light [20]. This dual protective mechanism prevents photodamage to essential cellular components while maintaining optimal photosynthetic efficiency under varying light conditions [20]. The photoprotective properties become particularly important in exposed habitats where Daphne genkwa and related species encounter intense solar radiation.
Hydroxygenkwanin demonstrates potent free radical scavenging capabilities through multiple molecular mechanisms. The compound exhibits significant activity against various reactive oxygen species, including the stable 2,2-diphenyl-1-picrylhydrazyl radical, superoxide anions, hydrogen peroxide, and hydroxyl radicals [1] [2] [3]. The free radical scavenging mechanism of hydroxygenkwanin operates primarily through electron and hydrogen atom donation processes, which neutralize reactive species and prevent oxidative damage to cellular components [2] [3].
Studies utilizing standard antioxidant assays have confirmed that hydroxygenkwanin possesses substantial 2,2-diphenyl-1-picrylhydrazyl radical scavenging activity, demonstrating its capacity to donate electrons or hydrogen atoms to stabilize free radicals [2] [3] [4]. The compound's structural features, particularly its flavonoid backbone with hydroxyl groups at strategic positions, facilitate these electron transfer reactions and contribute to its antioxidant efficacy [5] [6].
Superoxide anion scavenging represents another critical aspect of hydroxygenkwanin's antioxidant profile. Research has demonstrated that the compound can effectively neutralize superoxide radicals, which are among the most damaging reactive oxygen species in biological systems [7] [3]. This scavenging activity is particularly important for preventing the formation of more potent oxidants such as peroxynitrite and hydroxyl radicals through secondary reactions.
Radical Type | Scavenging Mechanism | Efficacy | Concentration Range |
---|---|---|---|
2,2-diphenyl-1-picrylhydrazyl | Electron/hydrogen donation | High | 10-100 μM [2] |
Superoxide anion | Direct neutralization | Moderate | 25-100 μM [3] |
Hydrogen peroxide | Reduction to water | High | 10-50 μM [2] |
Hydroxyl radical | Direct scavenging | High | 10-100 μM [2] |
Hydroxygenkwanin exerts comprehensive effects on oxidative stress biomarkers, significantly reducing indicators of oxidative damage while enhancing cellular antioxidant defenses [1] [8] [9]. The compound demonstrates the ability to modulate multiple oxidative stress parameters, including lipid peroxidation products, protein carbonylation markers, and deoxyribonucleic acid oxidation indicators [8] [9] [10].
Malondialdehyde levels, a primary marker of lipid peroxidation, are significantly reduced following hydroxygenkwanin treatment in various experimental models [1] [9]. This reduction indicates decreased membrane damage and preservation of cellular integrity under oxidative stress conditions. Similarly, the compound effectively diminishes protein carbonyl formation, preventing oxidative modifications that can lead to protein dysfunction and cellular damage [9] [10].
The modulation of endogenous antioxidant systems represents a crucial mechanism through which hydroxygenkwanin provides oxidative protection. Research has demonstrated that the compound enhances the activity and expression of key antioxidant enzymes, including superoxide dismutase, catalase, and glutathione peroxidase [1] [9]. This enhancement occurs through both direct effects on enzyme activity and indirect effects on gene expression regulation.
8-hydroxydeoxyguanosine levels, a sensitive marker of deoxyribonucleic acid oxidative damage, show significant reduction following hydroxygenkwanin treatment [8] [11]. This protective effect against deoxyribonucleic acid oxidation is particularly important for preventing mutagenic changes and maintaining genomic stability under oxidative stress conditions.
Hydroxygenkwanin exhibits robust anti-inflammatory activity through the suppression of key proinflammatory cytokines, particularly tumor necrosis factor-alpha and interleukin-6 [12] [13] [14]. Studies utilizing lipopolysaccharide-stimulated macrophage models have demonstrated that hydroxygenkwanin significantly reduces tumor necrosis factor-alpha production at both transcriptional and post-transcriptional levels [12] [13].
The inhibition of tumor necrosis factor-alpha occurs through multiple molecular mechanisms, including the suppression of nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway activation and the modulation of mitogen-activated protein kinase cascades [12] [13] [15]. Research has shown that hydroxygenkwanin treatment results in dose-dependent reductions in tumor necrosis factor-alpha secretion from activated immune cells, with significant effects observed at concentrations ranging from 10 to 50 micromolar [12] [13].
Interleukin-6 suppression represents another critical anti-inflammatory mechanism of hydroxygenkwanin. The compound effectively reduces interleukin-6 messenger ribonucleic acid expression and protein secretion in various inflammatory cell models [13] [14] [16]. This reduction in interleukin-6 levels contributes to the attenuation of inflammatory cascades and the prevention of chronic inflammatory responses.
Cytokine | Reduction (%) | Concentration (μM) | Cell Model | Reference |
---|---|---|---|---|
Tumor necrosis factor-alpha | 60-80 | 25-50 | RAW264.7 cells | [13] |
Interleukin-6 | 50-70 | 20-40 | LPS-stimulated macrophages | [13] [14] |
Interleukin-1β | 40-60 | 25-50 | Primary macrophages | [15] |
Interferon-γ | 45-65 | 30-50 | T lymphocytes | [13] |
The temporal dynamics of cytokine inhibition by hydroxygenkwanin reveal sustained anti-inflammatory effects over extended periods. Studies have demonstrated that the compound maintains its inhibitory effects on proinflammatory cytokines for up to 72 hours following treatment, indicating prolonged anti-inflammatory activity [12] [13].
Hydroxygenkwanin demonstrates potent regulatory effects on cyclooxygenase-2 and inducible nitric oxide synthase expression, two critical enzymes involved in inflammatory responses [17] [13] [14]. The compound effectively downregulates cyclooxygenase-2 expression at both messenger ribonucleic acid and protein levels, resulting in decreased prostaglandin E2 production and reduced inflammatory signaling [17] [13].
Cyclooxygenase-2 inhibition by hydroxygenkwanin occurs through transcriptional mechanisms involving the suppression of nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein-1 signaling pathways [17] [18] [13]. Research has demonstrated that hydroxygenkwanin treatment results in significant reductions in cyclooxygenase-2 messenger ribonucleic acid expression, with effects becoming apparent within 2-4 hours of treatment and persisting for up to 24 hours [13] [14].
The regulation of inducible nitric oxide synthase expression represents another key anti-inflammatory mechanism of hydroxygenkwanin. The compound effectively suppresses inducible nitric oxide synthase gene transcription and protein expression, leading to decreased nitric oxide production and reduced inflammatory responses [17] [13] [15]. This suppression occurs through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation and the modulation of upstream signaling cascades.
Prostaglandin E2 levels show significant reduction following hydroxygenkwanin treatment, reflecting the compound's inhibitory effects on cyclooxygenase-2 activity [17] [19]. This reduction in prostaglandin E2 contributes to decreased vascular permeability, reduced pain sensation, and attenuated inflammatory responses in various tissue types.
Target | Effect | Mechanism | Time Course | Potency (IC50) |
---|---|---|---|---|
Cyclooxygenase-2 | Transcriptional suppression | Nuclear factor kappa-light-chain-enhancer of activated B cells inhibition | 2-24 hours | 15-25 μM |
Inducible nitric oxide synthase | Expression downregulation | Transcriptional repression | 4-48 hours | 20-30 μM |
Prostaglandin E2 | Production reduction | Cyclooxygenase-2 activity inhibition | 6-72 hours | 18-28 μM |
Nitric oxide | Level decrease | Inducible nitric oxide synthase suppression | 8-96 hours | 22-32 μM |
Hydroxygenkwanin exhibits remarkable efficacy in reversing ATP-binding cassette subfamily G member 2-mediated multidrug resistance in cancer cells [20] [21] [22]. The compound functions as a potent and selective inhibitor of ATP-binding cassette subfamily G member 2 transport activity without significantly affecting ATP-binding cassette subfamily B member 1 function [20] [21].
Research has demonstrated that hydroxygenkwanin significantly enhances the cytotoxicity of ATP-binding cassette subfamily G member 2 substrate drugs, including mitoxantrone, topotecan, and 7-ethyl-10-hydroxycamptothecin, in resistant cancer cell lines [20] [21] [22]. The compound achieves this reversal at sub-toxic concentrations ranging from 0.1 to 1.0 micromolar, making it highly effective without compromising cellular viability [20] [21].
Molecular docking studies have revealed that hydroxygenkwanin binds to the substrate-binding pocket of ATP-binding cassette subfamily G member 2 in its inward-open conformation [20] [21]. This binding interaction results in the inhibition of drug efflux function while maintaining the structural integrity of the transporter protein [20] [21]. The compound does not alter ATP-binding cassette subfamily G member 2 protein expression levels, indicating that its effects are mediated through functional modulation rather than transcriptional regulation [20] [21].
ATPase activity stimulation by hydroxygenkwanin provides additional evidence for its direct interaction with ATP-binding cassette subfamily G member 2 [20] [21]. The compound stimulates the ATPase activity of ATP-binding cassette subfamily G member 2 in a concentration-dependent manner, confirming its role as a substrate analog that competitively inhibits drug transport [20] [21].
Parameter | Effect | Concentration Range | Fold Reversal | Cell Lines Tested |
---|---|---|---|---|
Mitoxantrone sensitivity | Enhanced | 0.1-1.0 μM | 5.2-8.7 fold | NCI-H460/MX20 [20] |
Topotecan sensitivity | Enhanced | 0.1-1.0 μM | 4.8-7.3 fold | A549-Bec150 [22] |
7-ethyl-10-hydroxycamptothecin sensitivity | Enhanced | 0.1-1.0 μM | 6.1-9.2 fold | R482-HEK293 [21] |
ATP-binding cassette subfamily G member 2 ATPase | Stimulated | 0.5-5.0 μM | 2.1-3.4 fold | Membrane preparations [20] |
Hydroxygenkwanin demonstrates potent pro-apoptotic activity through the activation of intrinsic apoptotic pathways in various cancer cell types [23] [24] [25]. The compound induces mitochondria-mediated apoptosis characterized by cytochrome c release, caspase activation, and deoxyribonucleic acid fragmentation [23] [25].
Mitochondrial membrane potential disruption represents a key early event in hydroxygenkwanin-induced apoptosis [26] [23]. The compound causes significant decreases in mitochondrial transmembrane potential, leading to the release of pro-apoptotic factors from the mitochondrial intermembrane space [23]. This disruption occurs within 2-6 hours of treatment and precedes other apoptotic events [23].
Caspase cascade activation follows mitochondrial dysfunction in hydroxygenkwanin-treated cells [23] [25]. Research has demonstrated significant activation of caspase-9 and caspase-3, the key executioner caspases in the intrinsic apoptotic pathway [25]. Western blot analyses have revealed increased levels of cleaved caspase-9 and cleaved poly adenosine diphosphate-ribose polymerase, indicating active apoptotic processes [24] [25].
The release of cytochrome c from mitochondria has been confirmed through immunofluorescence and subcellular fractionation studies [23]. This release triggers the formation of the apoptosome complex and subsequent caspase activation, leading to the systematic dismantling of cellular components [23] [25].
Apoptotic Marker | Time Point | Fold Change | Cancer Type | Concentration |
---|---|---|---|---|
Cytochrome c release | 4-8 hours | 3.2-4.7 fold | Oral squamous cell carcinoma | 25-50 μM [25] |
Caspase-9 activation | 6-12 hours | 4.1-6.3 fold | Non-small cell lung cancer | 25-75 μM [24] |
Caspase-3 activation | 8-16 hours | 5.2-8.1 fold | Glioma cells | 20-40 μM [23] |
Poly adenosine diphosphate-ribose polymerase cleavage | 12-24 hours | 6.8-9.4 fold | Multiple cancer types | 25-50 μM [25] |
Hydroxygenkwanin induces significant cell cycle arrest at the G1/S phase transition in various cancer cell lines [23] [24] [25]. Flow cytometry analyses have demonstrated substantial accumulation of cells in the G1 phase following hydroxygenkwanin treatment, with concurrent reductions in S and G2/M phase populations [24] [25].
p21 activation represents a critical mechanism underlying hydroxygenkwanin-induced cell cycle arrest [25] [27]. The compound significantly upregulates p21 protein expression, leading to the inhibition of cyclin-dependent kinase activity and cell cycle progression [25] [27]. This p21 upregulation occurs through both transcriptional and post-transcriptional mechanisms [27].
Retinoblastoma protein hypophosphorylation has been observed in hydroxygenkwanin-treated cells, confirming the functional significance of cell cycle arrest [25]. The hypophosphorylated retinoblastoma protein remains bound to E2F transcription factors, preventing the expression of S phase genes and maintaining cells in G1 arrest [25].
Cyclin E and cyclin-dependent kinase 2 complex activity shows significant reduction following hydroxygenkwanin treatment [25]. This reduction in kinase activity prevents the phosphorylation of retinoblastoma protein and subsequent cell cycle progression, contributing to the antiproliferative effects of the compound [25].
Cell Cycle Parameter | Control (%) | Hydroxygenkwanin-treated (%) | Concentration | Cell Line |
---|---|---|---|---|
G1 phase | 45.2 ± 3.1 | 68.4 ± 4.2 [25] | 50 μM | SAS cells |
S phase | 38.7 ± 2.8 | 22.1 ± 3.4 [25] | 50 μM | SAS cells |
G2/M phase | 16.1 ± 2.2 | 9.5 ± 1.8 [25] | 50 μM | SAS cells |
p21 expression | 1.0 ± 0.1 | 4.2 ± 0.6 [25] | 25-50 μM | OECM1 cells |
Hydroxygenkwanin demonstrates potent neuroprotective effects through the activation of the nuclear factor erythroid 2-related factor 2/antioxidant response element signaling pathway [1] [28] [29]. This pathway represents a critical cellular defense mechanism against oxidative stress and is particularly important for neuronal survival under pathological conditions [28] [29].
Nuclear translocation of nuclear factor erythroid 2-related factor 2 occurs rapidly following hydroxygenkwanin treatment in neuronal cell cultures [1]. Research has demonstrated that the compound induces significant increases in nuclear nuclear factor erythroid 2-related factor 2 levels within 1-2 hours of treatment, indicating pathway activation [1]. This translocation is accompanied by the dissociation of nuclear factor erythroid 2-related factor 2 from its cytoplasmic repressor, Kelch-like ECH-associated protein 1 [28] [29].
Antioxidant response element-driven gene expression shows substantial upregulation following hydroxygenkwanin-mediated nuclear factor erythroid 2-related factor 2 activation [1] [29]. Key target genes include heme oxygenase-1, NAD(P)H quinone dehydrogenase 1, and glutathione S-transferases, all of which contribute to enhanced cellular antioxidant capacity [1] [29]. These genes encode enzymes involved in phase II detoxification reactions and antioxidant defense mechanisms [29].
Glutathione homeostasis is significantly improved through hydroxygenkwanin-induced nuclear factor erythroid 2-related factor 2 activation [1] [28]. The compound enhances the expression of genes involved in glutathione synthesis and recycling, including glutamate-cysteine ligase catalytic subunit and glutamate-cysteine ligase modifier subunit [28] [29]. This enhancement results in increased cellular glutathione levels and improved antioxidant defense capacity [1].
Target Gene | Fold Upregulation | Time Course | Cell Type | Hydroxygenkwanin Concentration |
---|---|---|---|---|
Heme oxygenase-1 | 8.2-12.4 fold [1] | 4-12 hours | PC12 cells | 10-25 μM |
NAD(P)H quinone dehydrogenase 1 | 5.6-8.9 fold [1] | 6-18 hours | Primary neurons | 15-30 μM |
Glutathione S-transferase mu 1 | 4.1-6.7 fold [29] | 8-24 hours | Astrocytes | 20-40 μM |
Glutamate-cysteine ligase catalytic subunit | 6.3-9.8 fold [28] | 12-36 hours | Neuronal cultures | 25-50 μM |
Hydroxygenkwanin provides comprehensive protection against oxidative neuronal damage through multiple complementary mechanisms [1] [30] [31]. The compound effectively prevents hydrogen peroxide-induced neuronal death and other forms of oxidative injury in various experimental models [1] [30].
Reactive oxygen species scavenging represents a primary mechanism of neuroprotection by hydroxygenkwanin [1] [30]. The compound directly neutralizes hydrogen peroxide, superoxide anions, and hydroxyl radicals that can cause severe neuronal damage [1]. This scavenging activity is particularly important in preventing lipid peroxidation in neuronal membranes and protecting critical cellular components [32] [30].
Mitochondrial function preservation has been demonstrated in hydroxygenkwanin-treated neurons exposed to oxidative stress [1] [30]. The compound maintains mitochondrial membrane potential and prevents the loss of adenosine triphosphate production under oxidative conditions [30]. This preservation of mitochondrial function is crucial for neuronal survival and normal cellular metabolism [33] [30].
Protein and deoxyribonucleic acid protection against oxidative modifications represents another important neuroprotective mechanism [1] [32]. Hydroxygenkwanin significantly reduces protein carbonylation and deoxyribonucleic acid oxidation in neurons exposed to oxidative stress [1] [32]. This protection helps maintain the structural and functional integrity of critical cellular macromolecules [32].
Synaptic function preservation has been observed in hydroxygenkwanin-treated neuronal cultures [34] [35]. The compound maintains synaptic protein expression and prevents the disruption of synaptic transmission under oxidative stress conditions [34]. This preservation of synaptic function is essential for maintaining neuronal communication and cognitive abilities [34] [35].
Damage Parameter | Control Damage (%) | Hydroxygenkwanin Protection (%) | Protective Efficacy | Model System |
---|---|---|---|---|
Neuronal viability | 35.2 ± 4.1 [1] | 78.6 ± 5.3 [1] | 67% protection | H2O2-treated PC12 cells |
Mitochondrial potential | 42.8 ± 3.7 [30] | 81.4 ± 4.9 [30] | 71% preservation | Primary hippocampal neurons |
Protein carbonylation | 284 ± 23 [1] | 142 ± 18 [1] | 50% reduction | Cortical neurons |
Deoxyribonucleic acid fragmentation | 68.3 ± 5.2 [32] | 28.7 ± 3.4 [32] | 58% protection | Neuronal cell lines |